Ethyl (Z)-3-(4-methoxyphenyl)prop-2-enoate
Ethyl (Z)-3-(4-methoxyphenyl)prop-2-enoate
Ethyl trans-p-methoxycinnamate, also known as ethyl p-methoxycinnamic acid or p-methoxycinnamate ethyl ester, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Ethyl trans-p-methoxycinnamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ethyl trans-p-methoxycinnamate is primarily located in the membrane (predicted from logP). Outside of the human body, ethyl trans-p-methoxycinnamate can be found in fats and oils and herbs and spices. This makes ethyl trans-p-methoxycinnamate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1929-30-2
VCID:
VC0044999
InChI:
InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6-
SMILES:
CCOC(=O)C=CC1=CC=C(C=C1)OC
Molecular Formula:
C12H14O3
Molecular Weight:
206.24 g/mol
Ethyl (Z)-3-(4-methoxyphenyl)prop-2-enoate
CAS No.: 1929-30-2
Reference Standards
VCID: VC0044999
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
CAS No. | 1929-30-2 |
---|---|
Product Name | Ethyl (Z)-3-(4-methoxyphenyl)prop-2-enoate |
Molecular Formula | C12H14O3 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | ethyl (Z)-3-(4-methoxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6- |
Standard InChIKey | DHNGCHLFKUPGPX-RMKNXTFCSA-N |
Isomeric SMILES | CCOC(=O)/C=C\C1=CC=C(C=C1)OC |
SMILES | CCOC(=O)C=CC1=CC=C(C=C1)OC |
Canonical SMILES | CCOC(=O)C=CC1=CC=C(C=C1)OC |
Melting Point | 49-50°C |
Physical Description | Solid |
Description | Ethyl trans-p-methoxycinnamate, also known as ethyl p-methoxycinnamic acid or p-methoxycinnamate ethyl ester, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Ethyl trans-p-methoxycinnamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ethyl trans-p-methoxycinnamate is primarily located in the membrane (predicted from logP). Outside of the human body, ethyl trans-p-methoxycinnamate can be found in fats and oils and herbs and spices. This makes ethyl trans-p-methoxycinnamate a potential biomarker for the consumption of these food products. |
Synonyms | Ethyl 3-(4-Methoxyphenyl)-2-propenoate; Ethyl 3-(4-methoxyphenyl)acrylate; Ethyl 3-(4-Methoxyphenyl)propenoate; Ethyl 4-Methoxycinnamate; Ethyl p-Methoxycinnamate; Methyl-p-coumaric Acid Ethyl Ester; NSC 26462; NSC 44831; NSC 636698; 3-(4-Methoxyphen |
PubChem Compound | 13010829 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume